molecular formula C16H15NO6 B1463035 Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate CAS No. 1221792-98-8

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

Cat. No.: B1463035
CAS No.: 1221792-98-8
M. Wt: 317.29 g/mol
InChI Key: DZZQDBQMZRBQIK-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate typically involves the esterification of 2-(benzyloxy)-5-methoxy-3-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

    Reduction of the nitro group: Produces 2-(benzyloxy)-5-methoxy-3-aminobenzenecarboxylate.

    Reduction of the ester group: Produces 2-(benzyloxy)-5-methoxy-3-nitrobenzyl alcohol.

Scientific Research Applications

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its structural features.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    Methyl 2-(benzyloxy)-3-nitrobenzenecarboxylate: Lacks the methoxy group.

    Methyl 2-(benzyloxy)-5-methoxybenzenecarboxylate: Lacks the nitro group.

    Methyl 2-(benzyloxy)-5-methoxy-3-aminobenzenecarboxylate: Contains an amino group instead of a nitro group.

Uniqueness: Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate is unique due to the presence of both electron-donating (methoxy and benzyloxy) and electron-withdrawing (nitro) groups on the benzene ring

Properties

IUPAC Name

methyl 5-methoxy-3-nitro-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-21-12-8-13(16(18)22-2)15(14(9-12)17(19)20)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZQDBQMZRBQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677776
Record name Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-98-8
Record name Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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